molecular formula C7H12ClF2NO2 B2713266 2,2-Difluoro-2-piperidin-4-ylacetic acid;hydrochloride CAS No. 1258638-03-7

2,2-Difluoro-2-piperidin-4-ylacetic acid;hydrochloride

Cat. No.: B2713266
CAS No.: 1258638-03-7
M. Wt: 215.62
InChI Key: YHTIKRDYUAUEJT-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-piperidin-4-ylacetic acid;hydrochloride is a chemical compound with the molecular formula C7H11F2NO2·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

One common method is the nucleophilic substitution reaction, where fluorine atoms are introduced using reagents such as hydrofluoric acid or fluoroboric acid . The reaction conditions often require a controlled environment to ensure the selective introduction of fluorine atoms without affecting other functional groups.

Industrial production methods may involve the use of advanced fluorination techniques and catalysts to achieve high yields and purity. The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst has been reported to afford enantiomerically enriched piperidine derivatives in good yields .

Chemical Reactions Analysis

2,2-Difluoro-2-piperidin-4-ylacetic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-piperidin-4-ylacetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins or enzymes, leading to increased biological activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .

Properties

IUPAC Name

2,2-difluoro-2-piperidin-4-ylacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO2.ClH/c8-7(9,6(11)12)5-1-3-10-4-2-5;/h5,10H,1-4H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTIKRDYUAUEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C(=O)O)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258638-03-7
Record name 2,2-difluoro-2-(piperidin-4-yl)acetic acid hydrochloride
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